Calcium 4-methyl-2-oxopentanoate dihydrate, also known as calcium bis(4-methyl-2-oxopentanoate), is a calcium salt of 4-methyl-2-oxopentanoic acid. This compound is recognized for its role in biochemical and industrial applications, particularly in organic synthesis and metabolic studies. The chemical formula for this compound is with a molecular weight of approximately 300.364 g/mol. It is classified under organic salts and is often utilized due to its properties as a reagent and substrate in various chemical reactions.
The primary source of calcium 4-methyl-2-oxopentanoate dihydrate is its synthesis from 4-methyl-2-oxovaleric acid through neutralization with calcium hydroxide or calcium carbonate. This compound falls under the category of alpha-keto acids and their derivatives, which are integral in metabolic pathways and organic synthesis. It is identified by its CAS number 51828-95-6 and has various synonyms, including alpha-ketoisocaproic acid calcium salt.
Calcium 4-methyl-2-oxopentanoate dihydrate can be synthesized through the following method:
In industrial settings, this process is scaled up in large reactors, ensuring precise control over reaction conditions to maximize yield and purity. Further purification steps like recrystallization may be applied to achieve the desired quality .
The molecular structure of calcium 4-methyl-2-oxopentanoate dihydrate consists of two 4-methyl-2-oxopentanoate anions coordinated to a single calcium cation. The structural representation can be described using the following identifiers:
[Ca++].CC(C)CC(=O)C([O-])=O.CC(C)CC(=O)C([O-])=OThe InChI key for this compound is WQZNGJIBHXYVNW-UHFFFAOYSA-L, which provides a unique identifier for its structure .
The average molecular weight is approximately 300.364 g/mol, with a monoisotopic mass of about 298.0729 g/mol. The compound exists as a crystalline dihydrate, which influences its solubility and reactivity in various applications .
Calcium 4-methyl-2-oxopentanoate dihydrate participates in several types of chemical reactions:
The oxidation may yield oxo acids or ketones, while reduction can produce alcohols or aldehydes .
The mechanism of action of calcium 4-methyl-2-oxopentanoate dihydrate involves its interaction with cellular pathways, particularly concerning calcium modulation. It influences various cellular processes such as:
Additionally, it may function as a chelating agent, binding metal ions and affecting their biological availability .
Calcium 4-methyl-2-oxopentanoate dihydrate typically appears as a white crystalline powder. Its solubility in water is relatively low, with values around .
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| CAS Number | |
| Solubility |
These properties are crucial for understanding its behavior in various applications .
Calcium 4-methyl-2-oxopentanoate dihydrate finds diverse applications across several fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: